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5-(4-Bromophenoxy)pentanal

Cat. No.: B7895771
M. Wt: 257.12 g/mol
InChI Key: GUBCYRIOQXUVBD-UHFFFAOYSA-N
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Description

Contextual Significance in Chemical Research

While specific studies focusing exclusively on 5-(4-Bromophenoxy)pentanal are not abundant in current literature, its importance can be inferred from the well-established roles of its constituent parts. The 4-bromophenyl motif is a common feature in a variety of molecules designed for biological evaluation and as versatile synthetic intermediates. For instance, related structures such as 4-(4-bromophenyl)pentanoic acid have been investigated for potential biological activities. ontosight.ai This highlights the utility of the bromophenyl group in generating compounds for screening and development.

Furthermore, the phenoxy moiety is often described as a "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, and thus frequently appear in a range of therapeutic agents. Substituted phenoxy derivatives, including those with halogen atoms, have been synthesized and evaluated for a wide array of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The compound can also be contextualized by analogy to other functionalized pentanals used in synthesis. For example, 5-chloropentanal (B1584631) serves as a key raw material for producing bioactive molecules and pharmaceutical intermediates. chembk.com Similarly, fluorinated analogs like 5-(4-fluorophenyl)pentanal are employed as precursors in medicinal chemistry. Therefore, this compound holds potential significance as a valuable building block, combining a reactive aldehyde "handle" with an electronically significant aryl halide ether, making it a prime candidate for the synthesis of novel and diverse chemical entities.

Structural Features and Core Reactivity Implications within Alkyl Aldehyde Chemistry

The chemical architecture of this compound is defined by several key features that dictate its reactivity. The molecule possesses a terminal aldehyde group at one end of a flexible five-carbon alkyl chain. At the other end, it features a 4-bromophenoxy group, which consists of an ether linkage to a benzene (B151609) ring substituted with a bromine atom. This polyfunctional nature allows for a range of chemical transformations.

PropertyData
IUPAC Name This compound
CAS Number 167987-69-1 sigmaaldrich.com
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 241.13 g/mol sigmaaldrich.comsigmaaldrich.com
InChI Key BKTSNOBDVLGRNV-UHFFFAOYSA-N sigmaaldrich.com

The core reactivity of this compound is primarily governed by the alkyl aldehyde group. Aldehydes are among the more reactive carbonyl compounds due to minimal steric hindrance and the electrophilic nature of the carbonyl carbon. nih.gov This functional group readily undergoes a variety of characteristic reactions.

Reaction TypeDescription
Nucleophilic Addition The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
Reduction The aldehyde can be selectively reduced to a primary alcohol, 5-(4-bromophenoxy)pentan-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov
Oxidation Oxidation of the aldehyde group yields the corresponding carboxylic acid, 5-(4-bromophenoxy)pentanoic acid, using common oxidizing agents. nih.gov
Wittig Reaction Reaction with a phosphorus ylide converts the aldehyde into an alkene, offering a powerful method for C=C bond formation. nih.gov
Reductive Amination This two-step process involves initial formation of an imine with an amine, followed by reduction to form a new secondary or tertiary amine. nih.gov
Acetal (B89532) Formation In the presence of an alcohol and an acid catalyst, the aldehyde can be reversibly converted into an acetal. This reaction is frequently used to protect the aldehyde group from other reagents during a multi-step synthesis. researchgate.net

The most significant implication of its structure is its bifunctionality. The presence of both a reactive aldehyde and a stable carbon-bromine bond on the aromatic ring allows for orthogonal chemical strategies. A chemist could choose to selectively transform the aldehyde group while leaving the aryl bromide untouched for subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination). Conversely, the aldehyde could be protected as an acetal, allowing for modification at the aryl bromide site, followed by deprotection to regenerate the aldehyde for further functionalization. This versatility makes it a valuable tool for building molecular complexity.

Overview of Research Trajectories for Substituted Aryloxypentanal Scaffolds

Research involving scaffolds similar to aryloxypentanals primarily follows two major trajectories: medicinal chemistry and the synthesis of complex heterocyclic systems.

The most prominent research path for substituted aryloxy scaffolds is in drug discovery and medicinal chemistry. mdpi.com The core phenoxy structure is a frequent component in molecules designed to interact with biological systems. nih.gov The synthetic strategy often involves creating a library of related compounds by varying the substituents on the aromatic ring and altering the length or nature of the alkyl chain. The presence of a halogen, such as the bromine in this compound, is particularly significant as it can modulate the electronic properties and metabolic stability of a molecule, and often plays a key role in its binding affinity to a target protein. mdpi.comnih.gov Thus, a primary application for aryloxypentanal scaffolds is as intermediates for generating novel compounds for biological screening programs.

A second significant research trajectory is the use of phenoxy aldehydes as precursors for the synthesis of heterocyclic compounds. It is well-documented that 2-phenoxyalkanals can undergo acid-catalyzed intramolecular cyclization to form substituted benzofurans. nsf.govgoogle.com Benzofurans are an important class of heterocycles found in many natural products and pharmacologically active compounds. nsf.gov While this compound is not a 2-phenoxyalkanal and would not undergo this specific reaction, this established research avenue demonstrates the utility of phenoxy aldehydes in constructing complex, fused ring systems that are of high value in synthetic and medicinal chemistry. researchgate.net

Finally, substituted aldehyde scaffolds, in general, are widely used in modern organic synthesis for the construction of complex molecules. The aldehyde functionality is a versatile handle for engaging in sophisticated carbon-carbon bond-forming reactions, including organocatalyzed Michael additions, to create new stereocenters with high levels of control. researchgate.netrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B7895771 5-(4-Bromophenoxy)pentanal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenoxy)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBCYRIOQXUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 4 Bromophenoxy Pentanal and Analogues

Strategic Approaches to Phenoxy-Pentanal Linkage Formation

The core challenge in synthesizing 5-(4-bromophenoxy)pentanal lies in the effective formation of the ether linkage between the 4-bromophenol (B116583) and the pentanal moiety. The two primary retrosynthetic disconnections involve either forming the C-O ether bond directly or building the pentanal chain from a smaller precursor already containing the aryloxy group.

Etherification Reactions for Aryloxy Moiety Incorporation

These methods focus on the direct formation of the carbon-oxygen bond between the aromatic ring of 4-bromophenol and the five-carbon alkyl chain.

Nucleophilic Displacement Strategies

The Williamson ether synthesis is a classic and highly effective method for forming ethers via an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com This strategy involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide. For the synthesis of this compound, the most logical approach involves the reaction of 4-bromophenoxide with a 5-halopentanal.

The key steps are:

Deprotonation of Phenol: 4-Bromophenol is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), to generate the more nucleophilic 4-bromophenoxide ion.

Nucleophilic Attack: The phenoxide then attacks the primary alkyl halide at the terminal position of the five-carbon chain.

A significant challenge in this approach is the reactivity of the aldehyde functional group, which can be sensitive to the basic reaction conditions and may undergo self-condensation or other side reactions. To circumvent this, the aldehyde is typically protected as an acetal (B89532) (e.g., a dimethyl or cyclic ethylene (B1197577) acetal) prior to the etherification step. The acetal is stable under the basic conditions of the Williamson synthesis and can be easily removed by acidic workup after the C-O bond is formed to regenerate the aldehyde.

Protection of a 5-halopentanal (e.g., 5-bromopentanal) as an acetal.

Reaction of the resulting 5-halo-pentanal acetal with 4-bromophenoxide.

Hydrolysis of the acetal protecting group to yield this compound.

This S(_N)2 reaction is most efficient with primary alkyl halides, making 5-chloro-, 5-bromo-, or 5-iodopentanal derivatives ideal substrates. libretexts.org

Reactant 1 Reactant 2 Base Solvent Typical Conditions Product Ref.
4-Bromophenol5-Bromopentanal Dimethyl AcetalK(_2)CO(_3) or NaHDMF, Acetonitrile80-120 °CThis compound Dimethyl Acetal chem-station.com
4-Bromophenol1-Iodo-5,5-diethoxypentaneNaHTHFRefluxThis compound Diethyl Acetal masterorganicchemistry.com
Catalytic Coupling for Carbon-Oxygen Bond Formation

Modern cross-coupling reactions provide powerful alternatives to classical nucleophilic substitution for C-O bond formation, particularly for less reactive substrates. The Buchwald-Hartwig and Ullmann-type couplings are prominent examples. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction couples alcohols with aryl halides. nih.gov For the synthesis of this compound, this would involve the coupling of 4-bromophenol with a suitable pentanal precursor or, more commonly, the coupling of an aryl bromide (like 1,4-dibromobenzene) with 5-hydroxypentanal. The latter is often preferred. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can range from bidentate phosphines like BINAP to sterically hindered monophosphine ligands developed by the Buchwald group. wikipedia.org

Ullmann Condensation: The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. organic-chemistry.org While requiring higher temperatures than palladium-catalyzed methods, modern variations have been developed that proceed under milder conditions. This method would typically involve reacting 4-bromophenol with 5-halopentanal in the presence of a copper catalyst and a base.

These catalytic methods offer the advantage of high functional group tolerance but can be more expensive and require careful optimization of catalysts, ligands, and reaction conditions.

Coupling Method Aryl Partner Alkyl Partner Catalyst System Base Solvent Ref.
Buchwald-Hartwig1,4-Dibromobenzene5-Hydroxypentanal (protected)Pd(OAc)(_2) + Ligand (e.g., tBuBrettPhos)Cs(_2)CO(_3), K(_3)PO(_4)Toluene, Dioxane nih.gov
Ullmann-type4-Bromophenol5-Iodopentanal AcetalCuI / Ligand (e.g., Phenanthroline)K(_2)CO(_3)Pyridine, DMF organic-chemistry.org

Controlled Alkylation and Chain Elongation Techniques

An alternative synthetic paradigm involves starting with a molecule where the 4-bromophenoxy moiety is already attached to a shorter carbon chain, which is then elongated to the required five-carbon aldehyde.

Grignard and Organolithium Reagent Mediated Additions

Organometallic reagents such as Grignard and organolithium compounds are powerful carbon nucleophiles used for forming new carbon-carbon bonds. libretexts.orgpressbooks.pub A viable strategy involves preparing an organometallic reagent from a (4-bromophenoxy)-substituted alkyl halide and reacting it with an appropriate electrophile.

For instance, a Grignard reagent can be prepared from 1-bromo-3-(4-bromophenoxy)propane. This reagent can then react with an electrophile like ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbons of the epoxide ring, leading to a ring-opening reaction and extending the carbon chain by two atoms. The resulting product is a primary alcohol, which can then be oxidized to the target aldehyde using a variety of selective oxidation reagents (e.g., PCC, Swern oxidation, DMP).

Synthetic sequence:

Prepare 3-(4-bromophenoxy)propylmagnesium bromide from 1-bromo-3-(4-bromophenoxy)propane and magnesium metal in an ether solvent like THF. pressbooks.pub

React the Grignard reagent with ethylene oxide in a nucleophilic addition/ring-opening reaction to form 5-(4-bromophenoxy)pentan-1-ol.

Oxidize the primary alcohol to yield this compound.

Organolithium reagents can be used in a similar fashion and are generally more reactive than their Grignard counterparts. thieme-connect.de

Organometallic Reagent Electrophile Intermediate Product Oxidation Method Final Product Ref.
3-(4-Bromophenoxy)propylmagnesium bromideEthylene Oxide5-(4-Bromophenoxy)pentan-1-olPCC in CH(_2)Cl(_2)This compound wikipedia.orgleah4sci.com
4-(4-Bromophenoxy)butyllithiumFormaldehyde (HCHO)5-(4-Bromophenoxy)pentan-1-olDMP in CH(_2)Cl(_2)This compound thieme-connect.de
Wittig and Horner-Wadsworth-Emmons Olefination followed by Reduction

Olefination reactions provide a powerful means of constructing carbon-carbon double bonds, which can subsequently be reduced to form the desired saturated alkyl chain. iitk.ac.in The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier examples of this strategy. wikipedia.orgwikipedia.org

The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct and its high stereoselectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org A potential synthetic route would involve:

Olefination: Reacting an aldehyde bearing the aryloxy group, such as 3-(4-bromophenoxy)propanal, with a stabilized phosphonate (B1237965) ylide, like the one derived from triethyl phosphonoacetate. This would form an α,β-unsaturated ester.

Reduction of Ester: The ester group can be reduced to a primary alcohol (e.g., with LiAlH(_4)).

Oxidation to Aldehyde: The resulting allylic alcohol is then oxidized to the α,β-unsaturated aldehyde.

Selective Reduction of C=C bond: The final and crucial step is the selective reduction of the carbon-carbon double bond in the presence of the aldehyde. This is commonly achieved through catalytic hydrogenation using a specialized catalyst, such as palladium on carbon (Pd/C) under controlled conditions, or via 1,4-conjugate reduction using reagents like Stryker's reagent or other copper hydride species. mdpi.comorganic-chemistry.org

Reaction Step Substrate Reagent(s) Product Ref.
HWE Olefination 3-(4-Bromophenoxy)propanal(EtO)(_2)P(O)CH(_2)CO(_2)Et, NaHEthyl 5-(4-bromophenoxy)pent-2-enoate nrochemistry.comresearchgate.net
Reduction & Oxidation Ethyl 5-(4-bromophenoxy)pent-2-enoate1. DIBAL-H 2. MnO(_2)5-(4-Bromophenoxy)pent-2-enal nih.gov
Selective C=C Reduction 5-(4-Bromophenoxy)pent-2-enalH(_2), Pd/C (poisoned catalyst) or Ir(cod)Cl / dpppThis compound organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Bromophenoxy Substrate Construction

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org These reactions are instrumental in constructing the bromophenoxy moiety of the target molecule.

Cross-Coupling Strategies for Aryl-Halide Functionalization (e.g., Heck, Sonogashira, Suzuki)

Several palladium-catalyzed reactions are pivotal for functionalizing aryl halides like 4-bromophenol derivatives.

Heck Reaction: This reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene. wikipedia.orgyoutube.com The process involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. libretexts.org

Suzuki Coupling: The Suzuki reaction is a versatile method that couples an organoboron compound with an organohalide using a palladium(0) catalyst. libretexts.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly valuable in pharmaceutical and materials science. researchgate.netmdpi.com

ReactionKey ReactantsCatalyst SystemKey Bond Formed
Heck ReactionAryl Halide, AlkenePalladium(0) complex, BaseAryl-Alkene C-C
Sonogashira CouplingAryl Halide, Terminal AlkynePalladium(0) complex, Copper(I) salt, BaseAryl-Alkyne C-C
Suzuki CouplingAryl Halide, Organoboron compoundPalladium(0) complex, BaseAryl-Aryl or Aryl-Alkyl C-C

Regioselective Carbon-Carbon Bond Formation Methods

Achieving regioselectivity in carbon-carbon bond formation is critical for synthesizing specific isomers of complex molecules. purdue.edu In the context of this compound, this involves precisely controlling where new carbon-carbon bonds are formed on the pentanal or bromophenoxy precursors. Techniques often rely on directing groups or the inherent electronic properties of the substrates to guide the reaction to the desired position. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for achieving high regioselectivity in C-C bond formation under mild conditions. purdue.edu

Multicomponent Reaction Strategies for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. organic-chemistry.org

Passerini-Type Reactions with Brominated Aldehyde Precursors

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgchemistnotes.com When a brominated aldehyde precursor is used, this reaction provides a direct route to complex molecules incorporating the brominated aromatic moiety. walisongo.ac.id The reaction is believed to proceed through a cyclic transition state, particularly in aprotic solvents. organic-chemistry.org

Aldol (B89426) Condensation and Related Carbonyl Additions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. youtube.comnih.gov For precursors to this compound, the aldehyde functionality can participate in aldol reactions to build more complex carbon skeletons. researchgate.netrsc.org Mixed aldol condensations, for instance between pentanal and hexanal, can produce a variety of α,β-unsaturated aldehydes. nih.gov

ReactionKey ReactantsKey Functional Group FormedSignificance
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideRapid assembly of complex molecules from simple precursors.
Aldol CondensationTwo Carbonyl Compounds (Aldehydes/Ketones)β-Hydroxy Carbonyl or α,β-Unsaturated CarbonylFundamental C-C bond formation, building block for larger molecules.

Stereoselective Synthesis Approaches for Pentanal Derivatives

Stereoselective synthesis is crucial for preparing specific stereoisomers of chiral molecules. For derivatives of pentanal, creating new stereogenic centers with controlled absolute configuration can be achieved through several strategies. rsc.org These approaches often involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. Asymmetric nucleophilic additions to the aldehyde group are a common method, where a chiral ligand or catalyst directs the approach of a nucleophile to one face of the carbonyl group.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and well-established method for asymmetric synthesis due to its predictability and the high diastereoselectivities often achieved. williams.edu

For the synthesis of chiral this compound analogues, a chiral auxiliary could be employed in an asymmetric alkylation step. One common and effective class of chiral auxiliaries is the Evans oxazolidinones, which are derived from amino acids. sigmaaldrich.com The synthesis would involve first acylating the chiral oxazolidinone with a five-carbon chain, followed by a diastereoselective alkylation at the α-position. However, for a γ-substituted product like the target compound, a more plausible approach involves the conjugate addition to an α,β-unsaturated system attached to the auxiliary.

Alternatively, a well-established method involves the asymmetric alkylation of a substrate attached to a pseudoephedrine auxiliary. This method is highly efficient for creating optically active carboxylic acids, which can then be converted to the target aldehyde. For instance, an amide derived from pseudoephedrine and a suitable carboxylic acid can be deprotonated and then reacted with a 4-bromophenoxyalkyl halide. The steric hindrance provided by the auxiliary directs the electrophile to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Table 1: Diastereoselective Alkylation of Propanamide Analogues Using a Chiral Auxiliary (Illustrative Data)

Electrophile Auxiliary Base Solvent Temp (°C) Yield (%) Diastereomeric Ratio (dr)
Benzyl bromide (R,R)-Pseudoephedrine LDA THF -78 95 >99:1
Allyl iodide (S,S)-Pseudoephedrine LDA THF -78 92 98:2
Ethyl iodide Evans Oxazolidinone NaHMDS THF -78 89 97:3
1-Bromo-3-phenylpropane Evans Oxazolidinone NaHMDS THF -78 85 96:4

Note: This table presents illustrative data for analogous alkylation reactions to demonstrate the typical efficiency of chiral auxiliary-based methods. Data is not specific to the synthesis of this compound.

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses (e.g., Asymmetric Michael Reaction)

In recent decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. umb.edu Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions enantioselectively. umb.edu This approach offers advantages such as operational simplicity, lower toxicity, and stability towards air and moisture. metu.edu.tr

A key strategy for synthesizing chiral γ-functionalized carbonyl compounds, such as precursors to this compound, is the asymmetric Michael addition. buchler-gmbh.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. buchler-gmbh.com Specifically, the organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether, can generate γ-nitro carbonyl compounds with high enantioselectivity. nih.govethz.chmdpi.com

For a potential synthesis route, an aldehyde could be added to a nitroalkene bearing a latent 4-bromophenoxy group. The chiral amine catalyst forms an enamine intermediate with the aldehyde, which then attacks the nitroalkene from a sterically preferred face, establishing the new stereocenter. mdpi.com The resulting γ-nitro aldehyde is a versatile intermediate that can be transformed into the desired product. nih.govmdpi.com

Metal-catalyzed asymmetric synthesis provides another powerful avenue. Transition-metal complexes with chiral ligands can catalyze a wide range of enantioselective transformations. uwindsor.caopenalex.org For instance, the asymmetric hydrogenation of an α-aryloxy α,β-unsaturated aldehyde, catalyzed by a chiral ruthenium complex, could produce a chiral β-aryloxy aldehyde. While this would create a β- and not a γ-substituted product, similar methodologies could be adapted. A more relevant metal-catalyzed approach could be an asymmetric allylic alkylation, where a nucleophile is added to a π-allyl-metal complex. uwindsor.cabohrium.com

Table 2: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroalkenes (Illustrative Data)

Aldehyde Nitroalkene Catalyst (mol%) Solvent Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
Propanal β-Nitrostyrene (S)-Diphenylprolinol silyl ether (10) Toluene 95 95:5 99
Isovaleraldehyde (E)-Nitropent-1-ene (S)-Diphenylprolinol silyl ether (10) Hexane (B92381) 90 93:7 98
Propanal Nitroethylene (S)-Diphenylprolinol silyl ether (2) / 3-Nitrobenzoic acid (5) Dioxane 96 N/A >95
Butanal β-Nitrostyrene Chiral Thiourea (10) CH2Cl2 92 92:8 97

Note: This table presents data from analogous Michael addition reactions to illustrate the effectiveness of organocatalysis. nih.govmdpi.comorganic-chemistry.org The data is not specific to the synthesis of this compound.

Optimization of Reaction Conditions and Process Efficiency

Catalyst Development and Recyclability

The efficiency, cost-effectiveness, and environmental impact of a synthesis are significantly influenced by the catalyst. In both organocatalysis and metal-catalyzed reactions, a major focus of development is on creating catalysts with high activity and selectivity that can also be easily separated from the reaction mixture and reused. nih.govrsc.org

Several strategies are employed to achieve catalyst recyclability. One common method is immobilization, where the homogeneous catalyst is attached to a solid support, such as silica (B1680970) gel, polymers (like polystyrene), or magnetic nanoparticles. metu.edu.trresearchgate.net This heterogenization allows the catalyst to be easily removed by simple filtration at the end of the reaction. metu.edu.tr Studies on silica-supported proline derivatives and polymer-bound diarylprolinol ethers have shown that these catalysts can often be reused for multiple cycles without a significant loss of activity or enantioselectivity. metu.edu.trresearchgate.net

Another approach involves the use of ionic tags. By attaching an ionic group to the organocatalyst, its solubility can be tailored for specific solvent systems, such as ionic liquids. researchgate.net This allows for the reaction to proceed in a homogeneous phase, after which the product can be extracted with an immiscible organic solvent, leaving the catalyst behind in the ionic liquid phase for reuse. researchgate.net These strategies are critical for making asymmetric synthesis more scalable, economical, and sustainable. nih.govrsc.org

Table 4: Recyclability of an Immobilized Organocatalyst in an Asymmetric Michael Addition (Illustrative Example)

Cycle Conversion (%) Enantiomeric Excess (ee, %)
1 97 92
2 96 92
3 95 91
4 95 90
5 94 89

Note: This table shows representative data for the recycling of a silica-supported catalyst in an analogous reaction, demonstrating the potential for catalyst reuse. metu.edu.tr The data is not specific to the synthesis of this compound.

Chemical Transformations and Reaction Pathways of 5 4 Bromophenoxy Pentanal

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group is a key reactive center in 5-(4-bromophenoxy)pentanal, readily undergoing oxidation to form a carboxylic acid or reduction to yield a primary alcohol.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 5-(4-bromophenoxy)pentanoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄) generated from potassium dichromate and sulfuric acid, and milder reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂).

For instance, the oxidation of aldehydes to carboxylic acids is often carried out using potassium dichromate(VI) solution in the presence of dilute sulfuric acid. The reaction mixture is typically heated under reflux to ensure the reaction goes to completion and prevents the intermediate aldehyde from escaping. An excess of the oxidizing agent is used to ensure the full conversion of the aldehyde to the carboxylic acid. The progress of the reaction is often indicated by a color change of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺) youtube.com.

Table 1: Common Reagents for Aldehyde Oxidation

Oxidizing AgentTypical Conditions
Potassium Dichromate (K₂Cr₂O₇)Acidic solution (e.g., H₂SO₄), heat
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0°C to room temperature
Sodium Chlorite (NaClO₂)Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger
Silver(I) Oxide (Ag₂O)Basic conditions (e.g., NaOH or NH₄OH), often in ethanol/water

The aldehyde functionality can be readily reduced to a primary alcohol, yielding 5-(4-bromophenoxy)pentan-1-ol. This is typically achieved using complex metal hydride reagents. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to give the alcohol. masterorganicchemistry.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively reduces aldehydes to primary alcohols. youtube.com However, due to its higher reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), and the reaction requires a separate aqueous workup step to protonate the alkoxide intermediate. youtube.com

For a structurally similar compound, 5-bromopentanal, reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol yields the corresponding primary alcohol, 5-bromopentan-1-ol. This demonstrates the expected reactivity for this compound under similar conditions.

Table 2: Common Hydride Reagents for Aldehyde Reduction

Reducing AgentTypical SolventsWorkupReactivity Notes
Sodium Borohydride (NaBH₄)Methanol, EthanolIntegrated into reactionMild and selective for aldehydes/ketones
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Separate aqueous workupStrong, reduces many functional groups

Nucleophilic Additions and Condensation Reactions of the Aldehyde

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, leading to a wide array of addition and condensation products.

This compound is expected to react with primary amines (R-NH₂) under mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.orgoperachem.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond of the imine. libretexts.orgoperachem.com The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

Similarly, reaction with hydroxylamine (NH₂OH) would produce an oxime, and reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would yield the corresponding hydrazone. masterorganicchemistry.com These reactions follow the same general mechanism as imine formation.

Table 3: Products from Condensation with Amine Derivatives

ReagentProduct TypeGeneral Structure
Primary Amine (R'NH₂)Imine (Schiff Base)R-CH=N-R'
Hydroxylamine (NH₂OH)OximeR-CH=N-OH
Hydrazine (NH₂NH₂)HydrazoneR-CH=N-NH₂

The aldehyde group of this compound can participate in base-catalyzed carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or malononitrile), catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.gov The reaction is a nucleophilic addition followed by a dehydration step, typically resulting in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For instance, reacting this compound with malononitrile in the presence of a base like piperidine or a Lewis acid catalyst would be expected to yield 2-((5-(4-bromophenoxy)pentylidene)malononitrile. nih.govnih.gov

The Henry reaction , or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane (like nitromethane) to an aldehyde. organic-chemistry.orgmdpi.com This reaction forms a β-nitro alcohol. mdpi.com If acidic protons are present on the carbon adjacent to the nitro group, the product can easily undergo dehydration to form a nitroalkene, especially if more than a catalytic amount of base is used. organic-chemistry.org A study involving the reaction of pentanal with β-nitrostyrenes highlights the reactivity of similar aldehydes in these types of carbon-carbon bond-forming reactions. nih.gov

Reactions Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key handle for modification via palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling reaction would involve the palladium-catalyzed reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. organic-chemistry.orgmdpi.comlibretexts.orgtcichemicals.comnih.gov This versatile reaction forms a new carbon-carbon bond between the aromatic ring and the organic group from the boron reagent, with few limitations on the types of functional groups that can be present. tcichemicals.com This would allow for the synthesis of a wide range of biaryl or aryl-alkenyl derivatives from this compound.

The Heck reaction is another important palladium-catalyzed transformation where the aryl bromide can be coupled with an alkene in the presence of a base to form a substituted alkene. youtube.comorganic-chemistry.orgwikipedia.orgnih.gov This reaction results in the formation of a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene, typically with high stereoselectivity for the trans isomer. youtube.comorganic-chemistry.org

Table 4: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura CouplingOrganoboronic acid/esterBiaryl or Aryl-substituted compound
Heck ReactionAlkeneAryl-substituted alkene

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The carbon-bromine bond on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound. wikipedia.orglibretexts.org In the case of this compound, the aryl bromide moiety can be effectively coupled with various boronic acids or their esters to form biaryl structures or connect the aromatic ring to vinyl or alkyl groups. organic-chemistry.orgtcichemicals.com The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond. wikipedia.orglibretexts.org This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

The general scheme for the Suzuki-Miyaura reaction of this compound is as follows:

R-B(OH)₂ + Br-C₆H₄-O-(CH₂)₄-CHO R-C₆H₄-O-(CH₂)₄-CHO{pd>

The versatility of this reaction allows for the introduction of a wide array of substituents.

Interactive Data Table: Potential Suzuki-Miyaura Coupling Reactions Users can filter by Boronic Acid Partner and Expected Product.

Boronic Acid Partner (R-B(OH)₂) Expected Product Name Catalyst System Example
Phenylboronic acid 5-(4-Phenoxyphenoxy)pentanal Pd(PPh₃)₄, K₂CO₃
4-Methylphenylboronic acid 5-(4-(p-Tolyloxy)phenoxy)pentanal [Pd(dppf)Cl₂], K₂CO₃ nih.gov
Thiophene-2-boronic acid 5-(4-(Thiophen-2-yl)phenoxy)pentanal [Pd(dppf)Cl₂], K₂CO₃ nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this pathway provides a direct route to synthesize various N-aryl derivatives, which are prevalent in pharmaceuticals and materials science. rug.nlnih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand for the palladium catalyst is crucial and often depends on the specific amine being used. rug.nllibretexts.org

The general scheme for the Buchwald-Hartwig amination of this compound is:

R¹R²NH + Br-C₆H₄-O-(CH₂)₄-CHO R¹R²N-C₆H₄-O-(CH₂)₄-CHO{pd>

Interactive Data Table: Potential Buchwald-Hartwig Amination Reactions Users can filter by Amine Partner and Expected Product.

Amine Partner (R¹R²NH) Expected Product Name Catalyst System Example
Aniline 5-(4-(Phenylamino)phenoxy)pentanal Pd(OAc)₂, XPhos, KOt-Bu beilstein-journals.org
Morpholine 5-(4-(Morpholino)phenoxy)pentanal Pd₂(dba)₃, BINAP, NaOt-Bu
Benzylamine 5-(4-(Benzylamino)phenoxy)pentanal Pd(OAc)₂, XPhos, Cs₂CO₃

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comyoutube.com Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. youtube.com

In this compound, the leaving group is the bromide atom. However, the phenoxy group at the para position is an electron-donating group, and the pentanal substituent has only a weak electron-withdrawing effect. Consequently, the aromatic ring is not sufficiently activated for a standard SₙAr reaction to occur under mild conditions. The lack of strong electron-withdrawing groups makes the formation of the Meisenheimer complex energetically unfavorable. chemistrysteps.comdalalinstitute.com Therefore, direct displacement of the bromine by common nucleophiles like alkoxides or amines via the addition-elimination mechanism is not a viable pathway.

An alternative, though less common, pathway is the elimination-addition (benzyne) mechanism, which can occur with extremely strong bases like sodium amide (NaNH₂). youtube.com This mechanism does not require electron-withdrawing groups. However, it is a harsh method and often leads to a mixture of products, making it less synthetically useful for a molecule with a sensitive aldehyde group.

Radical Reactions and Photochemical Transformations

The chemical reactivity of this compound can also be explored through radical and photochemical pathways, primarily targeting the carbon-bromine bond.

Radical Reactions

The aryl-bromine bond is susceptible to homolytic cleavage to generate an aryl radical. This can be initiated using radical initiators (like AIBN) in the presence of a hydrogen atom donor (like tributyltin hydride), leading to the debromination of the molecule. This aryl radical could also be trapped by other radical acceptors in more complex chain reactions. youtube.com

Photochemical Transformations

Aryl halides are known to undergo photochemical reactions. Irradiation with UV light can induce the homolytic cleavage of the C-Br bond, forming an aryl radical and a bromine radical. In the absence of other reagents, this pathway may not lead to a single, well-defined product. However, in the presence of suitable solvents or trapping agents, this photochemically generated radical can be a useful synthetic intermediate. For instance, in a hydrogen-donating solvent, the radical could abstract a hydrogen atom to yield the debrominated product, 5-phenoxypentanal. Specific photochemical transformations for this compound have not been extensively documented, but the reactivity is inferred from the known behavior of the aryl bromide functional group.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor for Advanced Organic Scaffolds

The unique combination of reactive sites within 5-(4-Bromophenoxy)pentanal makes it an ideal precursor for the synthesis of diverse and complex organic frameworks. The aldehyde functionality provides a key electrophilic center for nucleophilic attack and condensation reactions, while the brominated aromatic ring is amenable to various cross-coupling reactions, enabling the introduction of additional molecular complexity.

The aldehyde group of this compound is a suitable starting point for the synthesis of pyrimidine derivatives through multicomponent reactions. One of the most prominent methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea wikipedia.orgorganic-chemistry.org.

In a potential application, this compound could serve as the aldehyde component in the Biginelli reaction. This acid-catalyzed, three-component reaction would lead to the formation of dihydropyrimidinones (DHPMs) bearing the 5-(4-bromophenoxy)pentyl side chain wikipedia.orgorganic-chemistry.orgjsynthchem.com. These DHPMs are a class of compounds with significant interest in the pharmaceutical industry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents wikipedia.org. The reaction mechanism typically begins with the acid-catalyzed condensation between the aldehyde and urea, forming an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product wikipedia.orgorganic-chemistry.org.

Table 1: Potential Biginelli Reaction for the Synthesis of Pyrimidine Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst Product
This compound Ethyl acetoacetate Urea Acid (e.g., HCl) 4-(4-(4-Bromophenoxy)butyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

The 5-(4-bromophenoxy)pentyl moiety has been successfully incorporated into both uracil and quinazolinone structures, which are important heterocyclic scaffolds in medicinal chemistry. Research has demonstrated the synthesis of 1-[5-(4-bromophenoxy)pentyl]uracil derivatives and 1-[5-(4-bromophenoxy)pentyl]quinazoline-2,4(1H,3H)-dione nih.gov.

While these syntheses start from the corresponding pentyl bromide derivative, this compound can serve as a direct precursor to this key intermediate. The aldehyde can be readily converted to the corresponding primary amine via reductive amination d-nb.info. This process involves the initial formation of an imine with ammonia, which is then reduced in situ to the primary amine. This amine can then be used in subsequent synthetic steps. Alternatively, the aldehyde can be reduced to the corresponding alcohol, which can then be converted to the bromide needed for the alkylation of uracil or quinazolinone precursors.

The synthesis of 1-[5-(4-bromophenoxy)pentyl]quinazoline-2,4(1H,3H)-dione, for example, has been achieved through the alkylation of quinazoline-2,4(1H,3H)-dione with 1-bromo-4-[(5-bromopentyl)oxy]benzene nih.gov. Similarly, uracil derivatives have been prepared by treating uracil with the same alkylating agent in the presence of a base nih.gov.

Derivatives incorporating the 5-(4-bromophenoxy)pentyl scaffold have shown promise as biologically active agents. Specifically, certain 1-[5-(4-bromophenoxy)pentyl]uracil derivatives have been identified as having high anti-human cytomegalovirus (HCMV) activity in vitro nih.govnih.gov. HCMV is a significant human pathogen, and the development of new antiviral agents is a critical area of research. The structure-activity relationship studies of these compounds indicate that the presence and length of the ω-(bromophenoxy)alkyl chain are important for their antiviral properties nih.gov.

The versatility of this compound as a starting material allows for the systematic modification of this scaffold to explore and optimize biological activity. The aldehyde handle can be used to introduce a variety of functional groups and linkers, while the bromo-substituent on the phenyl ring can be modified through cross-coupling reactions to generate a library of analogues for biological screening.

Development of Advanced Polymeric and Supramolecular Materials

While specific examples utilizing this compound in polymer and supramolecular chemistry are not extensively documented, the bifunctional nature of the molecule suggests significant potential in these areas. The aldehyde functionality can participate in polymerization reactions, such as condensation polymerization with suitable co-monomers.

Furthermore, the 4-bromophenoxy group can be exploited in the synthesis of advanced materials. For instance, the bromine atom can serve as a reactive site for post-polymerization modification or as a key component in metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille couplings. This would allow for the creation of conjugated polymers with tailored electronic and optical properties. In supramolecular chemistry, the aromatic ring and the potential for hydrogen bonding with the ether oxygen could be utilized to direct the self-assembly of larger, well-defined architectures.

Catalytic Applications and Ligand Synthesis

The aldehyde group of this compound is a prime functional group for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a versatile class of ligands in coordination chemistry imist.maallresearchjournal.com. The reaction of this compound with various primary amines can generate a wide array of bidentate or multidentate ligands.

These Schiff base ligands can then be complexed with various transition metals to form metal complexes with potential catalytic activities allresearchjournal.com. The electronic and steric properties of the ligand, which can be tuned by modifying the amine precursor, play a crucial role in determining the catalytic activity of the resulting metal complex. These complexes have found applications in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions nih.gov.

Table 2: General Scheme for Schiff Base Ligand Synthesis

Reactant 1 Reactant 2 Reaction Type Product
This compound Primary Amine (R-NH₂) Condensation Schiff Base (Imine)

The resulting Schiff base metal complexes could be investigated for their catalytic efficacy in various organic transformations. The presence of the bromo-substituent also offers a site for further functionalization, potentially allowing for the immobilization of the catalyst on a solid support.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of molecular structure determination. For 5-(4-Bromophenoxy)pentanal, these techniques would provide critical data on the number and types of protons and carbons, their chemical environments, and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the bromophenoxy ring, and the aliphatic protons of the pentyl chain. The chemical shift (δ) of the aldehyde proton (CHO) would typically appear far downfield, around 9.8 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons would resonate in the range of 6.8 to 7.4 ppm, likely as two distinct doublets due to the para-substitution pattern. The protons on the pentyl chain would appear at different chemical shifts depending on their proximity to the electronegative oxygen atom and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 200 ppm. The aromatic carbons would appear between 115 and 160 ppm, with the carbon attached to the bromine atom showing a distinct shift. The aliphatic carbons of the pentyl chain would resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.8 (t)~202
Aromatic (C-H ortho to O)~6.8 (d)~116
Aromatic (C-H ortho to Br)~7.4 (d)~132
Aromatic (C-O)-~158
Aromatic (C-Br)-~115
Methylene (O-CH₂)~4.0 (t)~68
Methylene (CH₂-CH₂O)~1.8 (p)~28
Methylene (CH₂-CH₂CHO)~1.7 (p)~21
Methylene (CH₂-CHO)~2.5 (dt)~43

Note: The predicted values are estimates and may vary based on the solvent and experimental conditions. Coupling patterns are abbreviated as t (triplet), d (doublet), p (pentet), and dt (doublet of triplets).

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network throughout the pentyl chain and confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pentyl chain to the bromophenoxy moiety through the ether linkage and confirming the position of the aldehyde group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass measurement would serve as a definitive confirmation of the compound's identity.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. ESI would likely generate the protonated molecule, [M+H]⁺, allowing for the determination of the molecular weight. Other ionization methods, such as electron ionization (EI), could also be used. EI is a higher-energy technique that would induce fragmentation of the molecule, providing valuable structural information based on the observed fragment ions. A characteristic fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pentyl chain.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Expected Ion m/z (Mass-to-Charge Ratio) Information Obtained
HRMS (ESI)[M+H]⁺~271.0383 / 273.0362Exact mass and elemental formula, confirmation of bromine presence
MS (EI)M⁺~270 / 272Molecular ion, confirmation of bromine presence
MS (EI)[M-C₅H₉O]⁺~171 / 173Fragment corresponding to the bromophenoxy group
MS (EI)[C₅H₉O]⁺~85Fragment corresponding to the pentanal side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A strong, sharp absorption band around 1730 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde proton would be observed as a weaker band near 2720 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band in the region of 1250-1000 cm⁻¹. Finally, the C-Br stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1730
Aldehyde (C-H)Stretch~2720
Aromatic (C-H)Stretch>3000
Aliphatic (C-H)Stretch<3000
Ether (C-O-C)Stretch~1250-1000
Bromo-Aromatic (C-Br)Stretch<800

Chromatographic Techniques for Purity Assessment and Separation

Chromatography, in its various forms, serves as a cornerstone for the analytical assessment of this compound. The selection of a specific chromatographic technique is contingent upon the analytical objective, whether it be the determination of enantiomeric excess, the assessment of bulk purity, or the qualitative monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the separation and quantification of enantiomers, a critical consideration for chiral molecules. While this compound itself is not chiral, derivatives or related chiral compounds within this chemical class would necessitate such analysis. The determination of enantiomeric excess (ee) is crucial in many applications, as different enantiomers of a compound can exhibit distinct biological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability in resolving a diverse range of chiral compounds. For a molecule like this compound, a normal-phase HPLC method would likely be effective. In this approach, a nonpolar mobile phase is used in conjunction with a polar stationary phase.

A hypothetical HPLC method for the enantiomeric analysis of a chiral analog of this compound might employ a column such as a Chiralcel® OD-H (a cellulose-based CSP). The mobile phase could consist of a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) to modulate the retention and resolution of the enantiomers. The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule provides a strong chromophore.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Interactive Data Table: Hypothetical HPLC Parameters for Enantiomeric Separation

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

Note: This data is illustrative for a chiral analog and serves as a representative example of a chiral HPLC method.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are powerful and complementary techniques for the assessment of purity and the monitoring of reactions involving this compound.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound is amenable to GC analysis. A typical GC system for this purpose would employ a capillary column with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-5 or HP-5).

The analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC. The instrument's oven temperature would be programmed to start at a lower temperature and gradually increase, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of the analyte. The purity of the sample can be estimated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS).

Interactive Data Table: Illustrative GC Parameters for Purity Analysis

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Expected Retention Time ~12-15 min

Note: This data is a representative example and would require experimental optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of a sample's purity and for monitoring the progress of a chemical reaction. google.com For this compound, a TLC plate coated with silica (B1680970) gel would serve as the stationary phase.

A small amount of the sample is spotted onto the baseline of the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. Given the presence of a polar aldehyde and a less polar ether and aromatic ring, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would be appropriate. The ratio of these solvents would be adjusted to achieve a retention factor (Rf) for the target compound of approximately 0.3-0.5 for optimal resolution.

After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized under UV light, as the aromatic ring will absorb UV radiation. The presence of a single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities. google.com The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Interactive Data Table: Exemplar TLC System for this compound

ParameterValue
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)
Expected Rf Value ~0.4

Note: This data is a representative example and would require experimental optimization.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, electron densities, and orbital distributions, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov

For a molecule like 5-(4-bromophenoxy)pentanal, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The aldehyde group, being electron-withdrawing, would significantly influence the electron distribution across the molecule.

While direct FMO data for this compound is not available, a study on the structurally similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, provides valuable insights. DFT calculations were performed on this molecule, and the analysis revealed a HOMO-LUMO energy gap of 5.406 eV, indicating high stability. nih.gov In this related molecule, the HOMO was found to be distributed over the entire structure, while the LUMO was more concentrated on the aminophenyl ring. nih.gov A similar analysis for this compound would likely show a concentration of the LUMO around the electron-deficient carbonyl carbon of the pentanal moiety, marking it as a prime site for nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Structurally Related Compound (Data for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide)

ParameterEnergy (eV)
HOMO-6.099
LUMO-0.693
Energy Gap (ΔE)5.406

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. walisongo.ac.id These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Typically, red-colored areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.

An MEP map for this compound would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon and the hydrogen atom of the aldehyde group would exhibit a positive potential (blue), indicating their electrophilic nature. The bromophenoxy group would also display a complex potential distribution, with the bromine and oxygen atoms influencing the aromatic ring's electron density. This visualization helps in predicting how the molecule will interact with other reagents, ions, or biological receptors. chemrxiv.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy profiles of these transformations.

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. e3s-conferences.org The energy difference between the reactants and the transition state is the activation energy or energy barrier. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy.

For reactions involving this compound, such as nucleophilic addition to the aldehyde group, computational modeling could precisely map the reaction pathway. For instance, in a reaction with a nucleophile, calculations would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the geometry of the high-energy transition state leading to it. By calculating the activation energy, chemists can predict the feasibility and rate of the reaction under various conditions. e3s-conferences.org These calculations provide a theoretical basis for understanding reaction outcomes and designing more efficient synthetic routes. e3s-conferences.org

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). chemrxiv.org

For a polar molecule like this compound, reactions involving charged or polar intermediates would be significantly influenced by the polarity of the solvent. For example, a polar protic solvent could stabilize the transition state of a nucleophilic addition by hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. researchgate.net Computational studies can quantify these effects, predicting how changes in the solvent environment will alter the reaction's energy landscape and, consequently, its outcome. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions. nih.gov

For a flexible molecule like this compound, which contains a five-carbon chain, multiple conformations are possible due to rotation around single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its reactivity and its ability to bind to other molecules, such as enzyme active sites.

Furthermore, MD simulations can model how this compound interacts with other molecules, including solvent molecules or biological macromolecules. These simulations can reveal detailed information about the types and strengths of intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern these associations. Such insights are invaluable in fields like drug design and materials science. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Design Principles

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a powerful computational tool in chemical research, establishing a mathematical correlation between the structural properties of molecules and their chemical reactivity. nih.govresearchgate.net These models are instrumental in predicting the behavior of new compounds, optimizing reaction conditions, and designing molecules with desired reactivity profiles, thereby minimizing time- and resource-intensive experimental work. researchgate.netresearchgate.net While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to this molecule to derive design principles for its synthesis and reactions.

A QSRR study typically involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then used as independent variables in statistical models to predict a specific reactivity parameter, such as a reaction rate constant or equilibrium constant. tubitak.gov.tr For this compound, a hypothetical QSRR model could be developed to predict its reactivity in key transformations, such as nucleophilic addition to the aldehyde group or reactions involving the aromatic ring.

The development of a robust QSRR model involves several key steps: the selection of a training set of molecules with known reactivity data, the calculation of a wide range of molecular descriptors, the development of a statistically significant equation using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, and rigorous validation of the model's predictive power. nih.govnih.govnih.gov

Molecular Descriptors for this compound Reactivity

To construct a QSRR model for this compound and related compounds, a variety of molecular descriptors would be calculated. These can be broadly categorized into constitutional, topological, geometric, and quantum-chemical descriptors.

Descriptor ClassExamples Relevant to this compoundPotential Influence on Reactivity
Constitutional Molecular Weight, Number of bromine atoms, Number of oxygen atomsGeneral correlation with physical properties and steric effects.
Topological Connectivity indices (e.g., Randić index), Shape indices (e.g., Kappa indices)Describe the branching and overall shape of the molecule, influencing intermolecular interactions.
Geometric Molecular surface area, Molecular volume, OvalityRelate to the steric accessibility of the reactive sites, such as the carbonyl carbon.
Quantum-Chemical Dipole moment, HOMO/LUMO energies and gap, Partial atomic charges on the carbonyl carbon and oxygen, Electrostatic potential mapsProvide detailed electronic information. For instance, a more positive partial charge on the carbonyl carbon would suggest higher reactivity towards nucleophiles. The LUMO energy can indicate the electrophilicity of the aldehyde. researchgate.net

Hypothetical QSRR Model for Nucleophilic Addition

A hypothetical QSRR model for the nucleophilic addition to the aldehyde group of a series of 4-substituted phenoxypentanals could take the following form:

log(k) = β₀ + β₁σ + β₂Es + β₃*qC + ε

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the Hammett parameter of the substituent on the phenyl ring, quantifying its electronic effect.

Es is the Taft steric parameter for the substituent.

qC is the calculated partial atomic charge on the carbonyl carbon.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

ε is the error term.

Design Principles Derived from a Hypothetical QSRR Model

Based on the general principles of QSRR and chemical reactivity, several design principles for reactions involving this compound can be inferred:

Enhancing Aldehyde Reactivity: To increase the susceptibility of the pentanal moiety to nucleophilic attack, modifications that withdraw electron density from the carbonyl group would be beneficial. A QSRR model would likely show that substituents on the phenyl ring with more positive Hammett parameters (i.e., electron-withdrawing groups) would increase the reaction rate.

Steric Hindrance: The QSRR model would quantify the impact of steric bulk on reactivity. For instance, introducing bulky substituents near the aldehyde group would likely decrease the reaction rate, a factor that could be exploited to achieve selective reactions at other sites in more complex molecules.

Controlling Aromatic Ring Reactivity: For reactions involving the aromatic ring, such as electrophilic aromatic substitution, the electronic properties of the entire pentanaloxy side chain would be crucial. The ether oxygen is an activating, ortho-, para-directing group. The bromine atom is deactivating but also ortho-, para-directing. A QSRR model could help to predict the regioselectivity and rate of such reactions based on descriptors that capture the electronic distribution in the aromatic ring.

The table below illustrates how different substituents on the aromatic ring could be expected to influence the reactivity of the aldehyde group, based on established electronic effects that a QSRR model would quantify.

Substituent at para-positionElectronic EffectExpected Impact on Aldehyde ElectrophilicityPredicted Reactivity in Nucleophilic Addition
-NO₂Strong Electron-WithdrawingIncreaseHigh
-CNModerate Electron-WithdrawingIncreaseModerate to High
-Br (as in the title compound) Weak Electron-Withdrawing (by induction), Weak Electron-Donating (by resonance) Slight Increase Moderate
-HNeutralBaselineBaseline
-CH₃Weak Electron-DonatingDecreaseLow
-OCH₃Strong Electron-DonatingDecreaseVery Low

Structure Reactivity Relationship Studies of 5 4 Bromophenoxy Pentanal Derivatives

Systematic Structural Modifications and Their Impact on Reaction Outcomes

Systematic structural modifications of 5-(4-Bromophenoxy)pentanal derivatives can be undertaken to probe and modulate the reactivity of the aldehyde functionality. These modifications can be broadly categorized into alterations of the alkyl chain and substitutions on the aromatic ring.

The length and branching of the alkyl chain connecting the aldehyde and the bromophenoxy group can influence the steric accessibility of the carbonyl carbon. brainkart.comlibretexts.org An increase in steric hindrance around the reaction center can decrease the rate of nucleophilic attack. brainkart.comlibretexts.org For instance, the introduction of alkyl substituents at the α- or β-positions to the aldehyde would be expected to slow down reactions such as Grignard additions or Wittig reactions.

Variations in the substituent on the phenyl ring can significantly alter the electronic properties of the molecule. The 4-bromo substituent is moderately electron-withdrawing. Replacing it with a strongly electron-donating group, such as a methoxy group, would be expected to decrease the electrophilicity of the aldehyde carbonyl carbon, thereby reducing its reactivity towards nucleophiles. Conversely, substitution with a strongly electron-withdrawing group, like a nitro group, would enhance the electrophilicity of the carbonyl carbon and increase its reactivity.

The following interactive data table illustrates the predicted relative reaction rates for the nucleophilic addition of a generic nucleophile (Nu⁻) to various 5-(4-substituted-phenoxy)pentanal derivatives. The predictions are based on the electronic effects of the substituents.

Substituent (X) at para-positionElectronic EffectPredicted Relative Rate of Nucleophilic Addition
-OCH₃Electron-donatingSlower
-CH₃Electron-donatingSlower
-HNeutralBaseline
-BrElectron-withdrawingFaster
-NO₂Strongly electron-withdrawingFastest

Influence of the Bromophenoxy Moiety on Electrophilicity and Nucleophilicity of Adjacent Functional Groups

The bromophenoxy moiety exerts a notable influence on the electronic properties of the entire molecule, which in turn affects the reactivity of its functional groups.

Electrophilicity of the Aldehyde: The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. khanacademy.orgunacademy.compharmaguideline.com The presence of electron-withdrawing groups attached to the carbonyl group increases its electrophilicity. brainkart.comyoutube.com In this compound, the 4-bromophenoxy group acts as an electron-withdrawing group through the inductive effect of the electronegative oxygen and bromine atoms. This effect is transmitted through the pentyl chain, leading to a slight increase in the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted pentanal.

Nucleophilicity of Adjacent Functional Groups: The ether oxygen in the bromophenoxy group possesses lone pairs of electrons and can, in principle, act as a nucleophile or a Lewis base. However, ethers are generally considered to be of low nucleophilicity and are often used as unreactive solvents in organic reactions. quora.com The delocalization of one of the oxygen's lone pairs into the aromatic ring further reduces its nucleophilicity. Therefore, the ether oxygen in this compound is not expected to participate significantly as a nucleophile in intermolecular reactions.

The carbon atoms of the pentyl chain are generally not considered nucleophilic. However, the α-carbon to the ether oxygen could potentially be involved in intramolecular reactions, such as the formation of cyclic products under specific conditions, although this is not a common reaction pathway for simple ethers.

The following table summarizes the electronic influence of the 4-bromophenoxy group on the key functional groups of this compound.

Functional GroupPropertyInfluence of 4-Bromophenoxy Moiety
Aldehyde (CHO)ElectrophilicityIncreased
Ether Oxygen (-O-)NucleophilicityDecreased (due to resonance with the aromatic ring)

Stereochemical Control in Transformations of Related Pentanal Systems

While this compound itself is achiral, reactions at the aldehyde carbonyl can generate a new stereocenter. The stereochemical outcome of such reactions can be influenced by the presence of existing stereocenters within the molecule (substrate control) or by the use of chiral reagents or catalysts (reagent or catalyst control). youtube.combeilstein-institut.de

In transformations of pentanal systems with a chiral center along the chain, the stereochemical outcome at the reacting aldehyde can be directed by the existing stereocenter. This is known as 1,n-asymmetric induction. For a molecule like this compound, if a stereocenter were introduced at the C2, C3, or C4 position, the approach of a nucleophile to the aldehyde could be sterically hindered on one face, leading to a diastereoselective reaction. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to α-chiral aldehydes. For more remote stereocenters, as would be the case in a substituted this compound, the level of stereocontrol is generally lower but can still be significant depending on the conformational preferences of the molecule.

The large and conformationally flexible 4-bromophenoxy group at the end of the pentyl chain is unlikely to exert significant stereocontrol on reactions at the distant aldehyde group in the absence of other directing groups. However, in intramolecular cyclization reactions, the conformation of the chain leading to the transition state would be critical in determining the stereochemistry of the newly formed ring.

The table below provides hypothetical examples of how stereochemical outcomes might be influenced in reactions of a chiral derivative of a pentanal system.

Reaction TypeChiral SubstrateExpected Major DiastereomerRationale
Grignard Addition(R)-2-methyl-5-phenoxypentanal(2R,5S)-productFelkin-Anh model predicts nucleophilic attack from the less hindered face.
Reduction with LiAlH₄(S)-3-methyl-5-phenoxypentanal(3S,5S)-productCram's rule or Felkin-Anh model can be applied, though predictability decreases with distance.
Asymmetric Aldol (B89426) ReactionThis compound with a chiral auxiliarySyn or Anti productThe chiral auxiliary directs the approach of the enolate to one face of the aldehyde. youtube.com

Future Directions and Emerging Research Avenues

Sustainable Synthesis Approaches for 5-(4-Bromophenoxy)pentanal

The future synthesis of this compound will likely be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient processes.

Green Chemistry Principles in Aldehyde Functionalization

The development of sustainable methods for aldehyde functionalization is a key area of contemporary chemical research. These principles advocate for the use of renewable resources, catalytic methods, and cascade-type transformations to create environmentally friendly alternatives. By minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, green chemistry offers a roadmap for the cleaner production of molecules like this compound. The twelve principles of green chemistry, which include concepts like atom economy and the use of safer solvents, provide a foundational guide for these efforts.

Catalyst Development for Enhanced Efficiency and Selectivity

Future research will likely focus on the development of novel catalysts to improve the efficiency and selectivity of synthetic routes to this compound. This could involve the use of chemo-enzymatic catalytic cascades, which capitalize on the high selectivity of enzymes to perform specific chemical transformations under mild conditions. Additionally, the exploration of mechanochemical methods, which use mechanical energy to drive chemical reactions, could offer a solvent-free or solvent-reduced alternative to traditional synthesis.

Exploration in Materials Science Applications

The bifunctional nature of this compound, possessing both an aldehyde and a bromo-aromatic group, suggests its potential as a monomer or a building block in the synthesis of novel polymers and functional materials. The aldehyde group can participate in polymerization reactions, while the bromine atom on the phenyl ring can be used for further functionalization or to impart specific properties, such as flame retardancy or increased refractive index, to the resulting material.

Advanced Analytical Methodologies for Trace Analysis and Reaction Monitoring

As with any chemical compound, the development of advanced analytical techniques for the detection and quantification of this compound will be crucial for its potential applications. Future research could focus on developing highly sensitive and selective methods for trace analysis, which would be important for environmental monitoring or quality control. Furthermore, real-time reaction monitoring techniques could be employed to optimize its synthesis, providing insights into reaction kinetics and mechanisms.

Design of Novel Chemical Transformations Utilizing the Unique Features of the Compound

The distinct functional groups of this compound offer opportunities for the design of novel chemical transformations. The aldehyde can undergo a variety of reactions, including oxidations, reductions, and condensations, to generate a range of derivatives. For instance, aldol (B89426) condensation could be used to form new carbon-carbon bonds, leading to more complex molecular architectures. The bromo-aromatic moiety can participate in cross-coupling reactions, providing a versatile handle for the introduction of new functional groups and the construction of intricate molecular frameworks.

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenoxy)pentanal, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between 4-bromophenol and a pentane-derived aldehyde precursor. For example, 1,5-dibromopentane can react with 4-bromophenol under basic conditions (e.g., KOH in DMSO) to form an intermediate ether, followed by oxidation of the terminal alcohol to the aldehyde using agents like pyridinium chlorochromate (PCC) . Optimization may involve:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Reactions at 60–80°C improve yield while minimizing side products.
  • Protection strategies : Temporary protection of the aldehyde group during synthesis (e.g., using silyl ethers) prevents undesired oxidation or side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (δ 9.5–10.5 ppm) and bromophenoxy aromatic signals (δ 6.8–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~285 g/mol for C11_{11}H13_{13}BrO2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies by-products like unreacted 4-bromophenol .

Q. How does the reactivity of this compound vary under different conditions?

  • Methodological Answer :
  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO4_4 in acidic conditions, forming 5-(4-bromophenoxy)pentanoic acid .
  • Nucleophilic substitution : The bromine atom on the aromatic ring undergoes substitution with nucleophiles (e.g., amines, thiols) in polar solvents at elevated temperatures (80–100°C) .
  • Reduction : The aldehyde can be selectively reduced to a primary alcohol using NaBH4_4 without affecting the bromine substituent .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, chain length) affect the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer : Systematic studies comparing analogs reveal:
  • Halogen effects : Replacing bromine with chlorine (e.g., 5-(4-chlorophenoxy)pentanal) reduces steric hindrance, increasing reaction rates in nucleophilic substitutions but decreasing lipophilicity .
  • Chain length : Extending the pentanal chain to hexanal enhances flexibility, potentially improving binding affinity in biological targets (e.g., enzyme active sites) .

Q. Table 1: Comparative Reactivity of Halogen-Substituted Analogs

CompoundHalogenReaction Rate (SN_NAr)LogP
This compoundBr1.0 (reference)2.8
5-(4-Chlorophenoxy)pentanalCl1.32.2
5-(4-Fluorophenoxy)pentanalF1.51.6
Data derived from kinetic studies and computational logP calculations .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75%) may arise from:
  • Intermediate purification : Column chromatography vs. recrystallization impacts final purity .
  • Oxidation efficiency : PCC vs. Swern oxidation (the latter avoids over-oxidation but requires strict anhydrous conditions) .
  • By-product analysis : Use LC-MS to identify dimers or cross-coupled products, then adjust stoichiometry or reaction time .

Q. What computational approaches are suitable for predicting the reaction mechanisms of this compound in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models the energy profile of aldehyde oxidation or aromatic substitution, identifying transition states and intermediates .
  • Molecular docking : Predicts binding interactions with biological targets (e.g., enzymes or receptors) by simulating the compound’s conformation in active sites .
  • MD simulations : Assess stability of derived metabolites in aqueous environments, guiding toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.